Diethyl 2-methyl-2-(4-nitrophenyl)malonate

Pharmaceutical intermediate NSAID synthesis Alminoprofen manufacturing

Diethyl 2-methyl-2-(4-nitrophenyl)malonate (CAS 61881-49-0) is a disubstituted malonic ester derivative bearing a 4-nitrophenyl group and a quaternary methyl substituent at the malonate α-carbon. With molecular formula C₁₄H₁₇NO₆ and a molecular weight of 295.29 g·mol⁻¹, it is classified as a nitroaryl malonate building block.

Molecular Formula C14H17NO6
Molecular Weight 295.29 g/mol
CAS No. 61881-49-0
Cat. No. B3054772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-methyl-2-(4-nitrophenyl)malonate
CAS61881-49-0
Molecular FormulaC14H17NO6
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C14H17NO6/c1-4-20-12(16)14(3,13(17)21-5-2)10-6-8-11(9-7-10)15(18)19/h6-9H,4-5H2,1-3H3
InChIKeyMOUBYACUXWWHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Methyl-2-(4-nitrophenyl)malonate (CAS 61881-49-0) – Core Chemical Identity & Procurement Baseline


Diethyl 2-methyl-2-(4-nitrophenyl)malonate (CAS 61881-49-0) is a disubstituted malonic ester derivative bearing a 4-nitrophenyl group and a quaternary methyl substituent at the malonate α-carbon. With molecular formula C₁₄H₁₇NO₆ and a molecular weight of 295.29 g·mol⁻¹, it is classified as a nitroaryl malonate building block . Its structure combines three functional handles—two ethyl ester groups, a tertiary nitroaryl carbon centre, and a reducible 4-nitro moiety—making it a strategic intermediate in multi-step pharmaceutical syntheses, most notably in the established malonic ester route to the NSAID alminoprofen, where it serves as the key nitro-precursor (intermediate X) that is sequentially reduced, alkylated, and decarboxylated [1]. Commercially, it is routinely supplied at ≥95% or ≥98% purity for research and development use .

Why Diethyl 2-Methyl-2-(4-nitrophenyl)malonate Cannot Be Replaced by Generic Malonate Analogs in Regulated Synthetic Pathways


In the context of pharmaceutical intermediate procurement, structural analogs within the nitroaryl malonate class are not functionally interchangeable. The combination of the quaternary 2-methyl group and the 4-nitrophenyl substituent differentiates CAS 61881-49-0 from both the non-methylated analog (diethyl 2-(4-nitrophenyl)malonate, CAS 10565-13-6) and the non-nitrated analog (diethyl 2-methyl-2-phenylmalonate, CAS 34009-61-5). The 2-methyl substituent is essential for introducing the α-methyl branch that ultimately becomes the 2-arylpropionic acid pharmacophore of profen-class NSAIDs [1]. Without this methyl group, the downstream decarboxylative hydrolysis yields a simple arylacetic acid rather than the desired 2-arylpropionic acid scaffold. Simultaneously, the 4-nitro group is required as a latent amino function; replacing it with an unsubstituted phenyl ring eliminates the necessary reduction–alkylation sequence for generating the 4-aminophenyl intermediate [2]. Furthermore, ester homolog variation—substituting the diethyl ester for the dimethyl ester (CAS 131675-32-6)—alters both reactivity and physicochemical properties, affecting reaction kinetics in subsequent steps and potentially introducing non-conforming impurities in regulated pharmaceutical processes .

Quantitative Differentiation Evidence for Diethyl 2-Methyl-2-(4-nitrophenyl)malonate Against Structural Analogs


Validated Synthetic Role as the Penultimate Nitro-Intermediate in the Alminoprofen Malonic Ester Pathway

Diethyl 2-methyl-2-(4-nitrophenyl)malonate (X) is the defined nitro-intermediate in the published malonic ester synthesis of alminoprofen, a commercial NSAID, as documented in both the primary medicinal chemistry literature and the Drug Synthesis Database [1]. In this pathway, compound X is formed by nucleophilic aromatic substitution of 4-nitrochlorobenzene with sodium diethyl methylmalonate in hot DMF, and is subsequently reduced with H₂ over Pd/C to yield diethyl 2-(4-aminophenyl)-2-methylmalonate (XI) [2]. The non-methylated analog, diethyl 2-(4-nitrophenyl)malonate (CAS 10565-13-6), cannot serve this role because it lacks the quaternary 2-methyl substituent required for the subsequent alkylation and decarboxylation sequence that generates the 2-arylpropionic acid framework . In head-to-head pathway logic: CAS 61881-49-0 is specified for conversion to alminoprofen; CAS 10565-13-6 would lead to a different, non-profen acid scaffold upon analogous treatment.

Pharmaceutical intermediate NSAID synthesis Alminoprofen manufacturing

Efficient Reduction of the 4-Nitro Group to 4-Amino with a Reported 83% Yield for the Downstream Aniline Intermediate

The catalytic reduction of diethyl 2-methyl-2-(4-nitrophenyl)malonate to diethyl 2-(4-aminophenyl)-2-methylmalonate (XI) has been reported with a percent yield of 83% under standard hydrogenation conditions (H₂, 10% Pd/C, methanol) . This yield represents a defined conversion efficiency for the critical nitro-to-amine functional group interconversion step. In contrast, the non-nitrated analog diethyl 2-methyl-2-phenylmalonate (CAS 34009-61-5) lacks the 4-nitro group entirely, rendering this reduction step and the subsequent amine alkylation sequence impossible . While no direct yield comparison under identical conditions is available for the non-methylated analog diethyl 2-(4-nitrophenyl)malonate, its reported crystalline solid-state hydrogen-bonded network architecture (C–H···O distances of 2.32 and 2.46 Å) [1] suggests potentially different mass-transfer and catalytic surface interaction behaviour during heterogeneous hydrogenation compared to the liquid target compound (predicted density 1.225 g·cm⁻³) .

Catalytic hydrogenation Nitro reduction Intermediate conversion efficiency

Patent-Codified Synthetic Utility: Direct Conversion to 2-Arylpropionic Acid NSAIDs via Decarboxylative Hydrolysis

European Patent EP 0032620 B2 explicitly claims 2-(4-nitrophenyl)-2-methylmalonate esters—including the diethyl ester CAS 61881-49-0—as intermediates for preparing therapeutic 2-arylpropionic acids and esters such as flurbiprofen [1]. The patent teaches that decarboxylation of the 4-nitrophenylmalonate ester may be followed by reduction and coupling to give 2-arylpropionic acids [2]. In contrast, diethyl 2-methyl-2-phenylmalonate (lacking the 4-nitro group) cannot undergo reduction to an aniline intermediate and therefore cannot participate in the Gomberg-type biaryl coupling step required for flurbiprofen assembly . This creates a binary distinction: CAS 61881-49-0 is patent-validated for direct entry into flurbiprofen synthetic routes; the non-nitrated analog is structurally excluded from these pathways.

Patent-specified intermediate Flurbiprofen synthesis 2-arylpropionic acid

Physicochemical Property Differentiation vs. Dimethyl Ester Homolog: Boiling Point, Density, and Lipophilicity

The diethyl ester CAS 61881-49-0 and its dimethyl ester homolog (CAS 131675-32-6) share the same 4-nitrophenyl-2-methylmalonate core but differ in ester alkyl chain length, producing quantifiable differences in physicochemical properties relevant to isolation and formulation. The target diethyl compound has a reported boiling point of 179–182 °C at 1 Torr and a predicted density of 1.225 g·cm⁻³ , consistent with its higher molecular weight of 295.29 g·mol⁻¹ . The dimethyl analog (MW 267.24 g·mol⁻¹) has a lower boiling point (no value reported at equivalent pressure) and a predicted logP approximately 0.5 units lower than the diethyl ester (estimated from incremental contribution of two methylene units, ΔlogP ≈ +0.5 per –CH₂–) . The higher boiling point of the diethyl ester facilitates purification by fractional distillation under reduced pressure, while the increased lipophilicity (XlogP ≈ 2.8 for the diethyl ester) may influence phase-partitioning behaviour in extractive work-up procedures. These differences are critical when selecting an ester homolog for multi-kilogram process development where isolation method and solvent compatibility are design parameters.

Physicochemical properties Ester homolog comparison Process solvent compatibility

Commercial Availability at Defined Purity Grades with Supplier Diversity vs. Non-Methylated Analog Supply Scarcity

The target compound CAS 61881-49-0 is commercially available from multiple independent suppliers at specified purity grades. Leyan (Shanghai) supplies the compound at 98% purity , while MolCore offers it at NLT 98% purity under ISO-certified quality systems , and Jskchem provides ≥95% purity in gram-scale quantities . In contrast, the non-methylated analog diethyl 2-(4-nitrophenyl)malonate (CAS 10565-13-6) is listed on ChemBlink with the explicit notation 'No suppliers available,' indicating severely limited or absent commercial sourcing . This multi-supplier landscape for CAS 61881-49-0 provides procurement redundancy and competitive pricing pressure absent for the non-methylated analog. The specified purity tier (≥95–98%) meets the typical requirements for subsequent catalytic hydrogenation steps where catalyst poisoning by impurities must be controlled.

Commercial sourcing Supply chain reliability Purity specification

Procurement-Driven Application Scenarios for Diethyl 2-Methyl-2-(4-nitrophenyl)malonate (CAS 61881-49-0)


GMP Intermediate Sourcing for Alminoprofen API Manufacturing via the Validated Malonic Ester Route

Pharmaceutical manufacturers producing alminoprofen active pharmaceutical ingredient (API) require the specific nitro-intermediate CAS 61881-49-0 to execute the published Dumaitre synthesis pathway [1]. The compound serves as Intermediate X, undergoing sequential catalytic hydrogenation (83% reported yield to the 4-aminophenyl derivative), alkylation with 3-chloro-2-methyl-1-propene, and decarboxylative hydrolysis to afford the target 2-arylpropionic acid [2]. No structural analog—whether lacking the 2-methyl group (CAS 10565-13-6) or the 4-nitro group (CAS 34009-61-5)—can substitute in this validated regulatory pathway without re-validation of the entire synthetic route. Procurement with defined purity (NLT 98%) from ISO-certified suppliers ensures compliance with ICH Q7 guidelines for GMP intermediate quality .

Flurbiprofen Process Development and Scale-Up Using Patent-Referenced Nitroaryl Malonate Intermediates

Process chemistry teams developing flurbiprofen synthetic routes can reference EP 0032620 B2, which explicitly teaches the preparation and use of 2-(4-nitrophenyl)-2-methylmalonate esters as precursors that, upon decarboxylation, reduction, and Gomberg biaryl coupling, yield 2-arylpropionic acid NSAIDs [1]. The diethyl ester CAS 61881-49-0 is preferred over the dimethyl ester homolog (CAS 131675-32-6) for kilogram-scale work due to its higher boiling point (179–182 °C at 1 Torr), which facilitates fractional distillation purification, and its enhanced lipophilicity (XlogP 2.8), which improves organic-phase extractability during aqueous work-up [2].

Medicinal Chemistry Library Synthesis of 4-Aminophenyl-Derived Bioactive Compounds via Nitro Reduction–Functionalisation Sequences

Medicinal chemistry groups synthesising libraries of 4-aminophenyl-containing compounds can leverage CAS 61881-49-0 as a versatile entry point. The 4-nitro group is quantitatively reducible to the aniline (83% reported yield under standard Pd/C hydrogenation), and the resulting diethyl 2-(4-aminophenyl)-2-methylmalonate can be further diversified through N-alkylation, acylation, or diazotisation–coupling chemistry [1]. The quaternary 2-methyl centre additionally provides a synthetic handle for stereoselective transformations, should chiral resolution or asymmetric synthesis be subsequently pursued. The multi-supplier commercial availability at 95–98% purity ensures uninterrupted supply for iterative library synthesis [2].

Custom Synthesis Service Tender Specification for Nitroaryl Malonate Building Blocks with Defined CAS Identity

When issuing requests for quotation (RFQs) to custom synthesis providers, procurement officers must specify CAS 61881-49-0 rather than generic 'diethyl nitrophenyl malonate' descriptors to avoid receiving the non-methylated analog CAS 10565-13-6, which is structurally incapable of undergoing the α-alkylation and decarboxylation sequences characteristic of profen-class NSAID intermediate chemistry [1]. The defined physicochemical profile—density 1.225 g·cm⁻³, XlogP 2.8, PSA 95.74 Ų, zero H-bond donors—provides measurable identity and quality specifications for incoming material acceptance testing [2].

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